molecular formula C6H6BrClN2 B12291423 (2-Bromo-6-chloropyridin-4-YL)methanamine CAS No. 1060815-63-5

(2-Bromo-6-chloropyridin-4-YL)methanamine

Cat. No.: B12291423
CAS No.: 1060815-63-5
M. Wt: 221.48 g/mol
InChI Key: NQRYLRHCIKSURF-UHFFFAOYSA-N
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Description

(2-Bromo-6-chloropyridin-4-YL)methanamine is a chemical compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-chloropyridin-4-YL)methanamine typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-chloropyridin-4-YL)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(2-Bromo-6-chloropyridin-4-YL)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-6-chloropyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-chloropyridin-4-YL)methanamine is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain chemical syntheses and research applications .

Properties

CAS No.

1060815-63-5

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

(2-bromo-6-chloropyridin-4-yl)methanamine

InChI

InChI=1S/C6H6BrClN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2

InChI Key

NQRYLRHCIKSURF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)CN

Origin of Product

United States

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